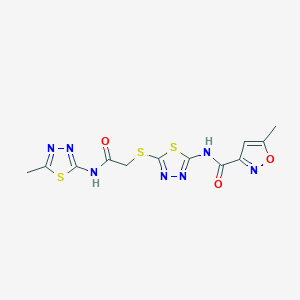

5-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Description

The compound 5-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring two 1,3,4-thiadiazole rings connected via a thioether (-S-) linkage. The structure includes a central 2-oxoethyl spacer, a methyl-substituted thiadiazole, and an isoxazole-3-carboxamide moiety. Such hybrid architectures are of significant interest in medicinal chemistry due to the bioactivity of 1,3,4-thiadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties . The compound’s synthesis likely involves sequential alkylation and condensation reactions, as observed in analogous thiadiazole derivatives .

Propriétés

IUPAC Name |

5-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O3S3/c1-5-3-7(19-22-5)9(21)14-11-17-18-12(25-11)23-4-8(20)13-10-16-15-6(2)24-10/h3H,4H2,1-2H3,(H,13,16,20)(H,14,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZRDBDDIBJWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 5-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that combines multiple bioactive moieties, particularly the isoxazole and thiadiazole structures. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiadiazole and isoxazole rings. The synthetic route often employs methods such as cyclization reactions and thioether formation. For instance, derivatives of 1,3,4-thiadiazole have been synthesized using various amine and thioketone precursors to achieve high yields and purity .

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing thiadiazole and isoxazole groups. In vitro studies have demonstrated that derivatives similar to the target compound exhibit significant cytotoxicity against various cancer cell lines such as Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. For example, a related compound showed an IC50 value of 0.084 mmol/L against MCF-7 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (mmol/L) | Mechanism of Action |

|---|---|---|---|

| Compound 4y | MCF-7 | 0.084 ± 0.020 | Induction of apoptosis |

| Compound 4y | A549 | 0.034 ± 0.008 | Cell cycle arrest in G2/M phase |

| Compound 2d | Hep3B | Not specified | Reduction in alpha-fetoprotein secretion |

Antimicrobial Activity

Compounds featuring the thiadiazole moiety have also shown promising antimicrobial properties. For instance, derivatives tested against bacterial strains like Bacillus subtilis exhibited significant inhibition zones, indicating effective antimicrobial activity . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound TA9 | B. subtilis | Low μg/mL |

| Compound TA10 | E. coli | Moderate μg/mL |

Anti-inflammatory Activity

Some studies suggest that compounds with similar structural features can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Case Studies

In a recent study evaluating a series of thiadiazole derivatives, several compounds were identified as having potent anticancer activity with minimal cytotoxicity to normal cells . The study emphasized structure-activity relationships (SAR), indicating that modifications at specific positions on the thiadiazole ring significantly influenced biological activity.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the thiadiazole moiety have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activities. Studies suggest that these compounds can inhibit various cancer cell lines by interfering with cellular growth pathways and inducing apoptosis. The mechanism often involves the inhibition of specific kinases and growth factors associated with tumor progression .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives in models of epilepsy and neurodegenerative diseases. The mechanisms include modulation of GABAergic activity and voltage-gated ion channels, which are crucial for neuronal excitability .

Plant Protection

Thiadiazole derivatives have been explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides can help manage agricultural pests and diseases effectively. Some studies have shown promising results in controlling fungal pathogens in crops .

Growth Promotion

Certain thiadiazole compounds have been shown to enhance plant growth by acting as growth regulators. They may influence hormonal pathways within plants, leading to improved yield and resistance to environmental stressors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the thiadiazole ring can significantly alter their pharmacological profiles. For example:

| Position | Modification | Effect |

|---|---|---|

| 1 | Substitution with alkyl groups | Increased antimicrobial activity |

| 2 | Addition of functional groups (e.g., hydroxyl) | Enhanced anticancer properties |

| 5 | Variation in side chains | Improved anti-inflammatory effects |

Case Study 1: Antimicrobial Efficacy

A study conducted by Aliyu et al. (2021) evaluated a series of thiadiazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that specific modifications led to a significant increase in antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

Research published in Frontiers in Chemistry explored the anticancer potential of a novel thiadiazole derivative in vitro against breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation .

Comparaison Avec Des Composés Similaires

Core Heterocycles and Substituents

- Target Compound : Contains two 1,3,4-thiadiazole rings, a methyl group at position 5 of each thiadiazole, and an isoxazole-3-carboxamide group .

- 5-Substituted-1,3,4-thiadiazole-2-thiols (): Simpler structures with variable R-groups (e.g., aryl, alkyl) at position 5, enabling modular bioactivity tuning .

Linkages and Spacers

- The target compound employs a thioethyl (-S-CH2-) bridge, which balances flexibility and rigidity.

Molecular and Crystallographic Analysis

- X-ray Diffraction : Analogous compounds, such as 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (), have been characterized via single-crystal X-ray studies, revealing planar heterocyclic systems and hydrogen-bonding networks critical for stability .

- Computational Methods : Density functional theory (DFT) studies () and SHELX software () are widely used to predict electronic properties and refine crystal structures of thiadiazole derivatives .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be validated?

Methodological Answer:

The synthesis involves multi-step heterocyclic coupling. A key step is the cyclization of intermediates such as N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF to form the 1,3,4-thiadiazole core . Optimization includes monitoring reaction time and temperature to avoid over-oxidation. Validation is achieved via thin-layer chromatography (TLC) and LC-MS to confirm intermediate purity. Final product integrity is verified using - and -NMR spectroscopy .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, the thiadiazole and isoxazole rings exhibit planarity with bond angles deviating <2° from ideal values, as shown in analogous structures .

- NMR spectroscopy : -NMR confirms methyl groups (δ 2.4–2.6 ppm) and amide protons (δ 10.2–10.8 ppm). -NMR identifies carbonyl carbons (δ 165–170 ppm) and thiadiazole carbons (δ 150–155 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.08) .

Basic: How is the compound screened for preliminary biological activity?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values reported for similar thiadiazoles: 8–32 µg/mL) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC values for HeLa cells: 12–25 µM) .

- Enzyme inhibition : Molecular docking against COX-2 or HDACs, followed by enzymatic activity assays .

Advanced: How can computational modeling elucidate reaction mechanisms and electronic properties?

Methodological Answer:

- Reaction path analysis : Quantum chemical calculations (DFT, B3LYP/6-31G*) identify transition states and intermediates. For example, cyclization steps show activation energies of ~25 kcal/mol .

- Electronic properties : HOMO-LUMO gaps (~4.2 eV) predict charge transfer efficiency, relevant for photodynamic therapy applications .

- Molecular dynamics : Simulate solvent effects (e.g., DMF stabilizes intermediates via dipole interactions) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response reevaluation : Test compound purity (>95% via HPLC) and stability (e.g., pH-dependent degradation in PBS) .

- Structural analogs : Compare activity of derivatives (e.g., replacing the isoxazole with pyridine alters cytotoxicity by 3-fold) .

- Target specificity : Use CRISPR-Cas9 knockout models to confirm off-target effects (e.g., mTOR vs. EGFR inhibition) .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce side reactions (e.g., 15% yield increase vs. batch methods) .

- Catalyst optimization : Pd/C or CuI nanoparticles enhance coupling efficiency (TON > 500) .

- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.